

# (S,R,R)-VH032: A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: (S,R,R)-VH032

Cat. No.: B15620339

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**(S,R,R)-VH032** is a potent and selective small molecule ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its discovery marked a significant advancement in the field of chemical biology, providing a valuable tool to probe the VHL/HIF-1 $\alpha$  signaling axis and serving as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the discovery, development, and key experimental methodologies associated with **(S,R,R)-VH032**.

## Discovery and Development Timeline

The development of **(S,R,R)-VH032** emerged from structure-guided drug design efforts aimed at creating non-peptidic small molecule inhibitors of the protein-protein interaction between VHL and the  $\alpha$ -subunit of Hypoxia-Inducible Factor 1 (HIF-1 $\alpha$ ). The Ciulli laboratory at the University of Dundee was instrumental in this endeavor.

### Key Milestones:

- Mid-2010s: The Ciulli lab discloses the development of second-generation VHL inhibitors, including the foundational scaffold of what would become VH032. This work built upon earlier peptidomimetic inhibitors.

- 2015: The first applications of small-molecule VHL inhibitors as recruiting moieties in PROTACs are reported. The Ciulli laboratory demonstrates the use of a VH032-like ligand in a PROTAC targeting BET proteins.[1]
- Post-2015: **(S,R,R)-VH032** becomes a widely adopted VHL ligand in the design of numerous PROTACs targeting a diverse range of proteins for degradation. Its utility as a chemical probe for studying the hypoxia signaling pathway is also extensively explored.[1][2]
- 2020: A provisional US patent application is filed for a novel VHL small molecule probe based on the VH032 scaffold, highlighting its continued importance in assay development.
- Recent Developments: Ongoing research focuses on optimizing the physicochemical properties of VH032-based ligands to enhance their cell permeability and oral bioavailability for therapeutic applications.

## Quantitative Data Summary

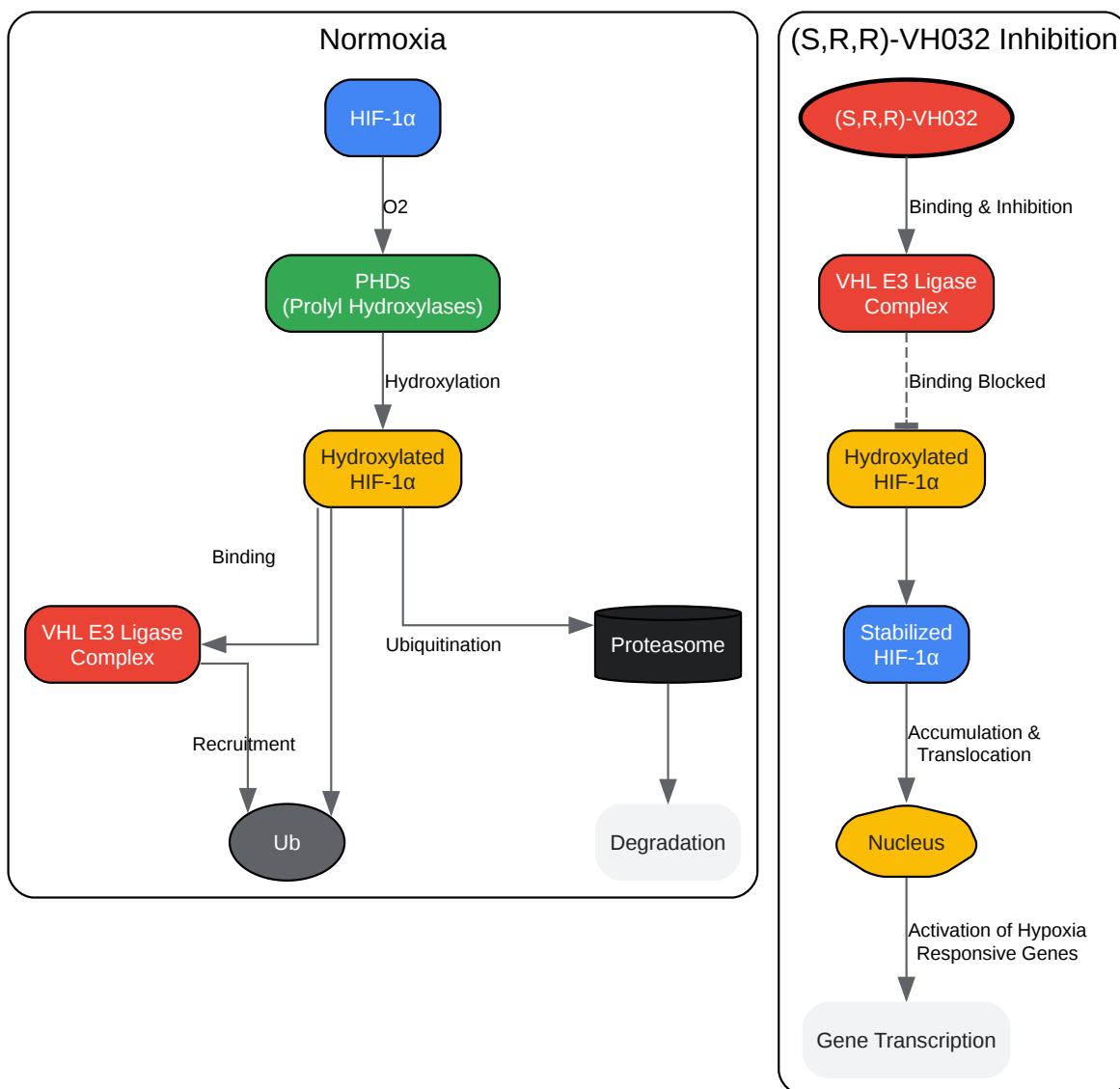
The following tables summarize the key quantitative data associated with **(S,R,R)-VH032** and its derivatives from various biochemical and cellular assays.

Compound	Assay Type	Target	Kd (nM)	Reference
(S,R,R)-VH032	Not Specified	VHL	185	[1][3]
BODIPY FL VH032	TR-FRET	VCB Complex	3.01	[4]
BODIPY FL VH032	FP Assay	VCB Complex	100.8	[5]

Compound	Assay Type	IC50 (nM)	Ki (nM)	Reference
(S,R,R)-VH032	TR-FRET	77.8	33.4	[5]
(S,R,R)-VH032	FP Assay	352.2	142.1	[6]
VH298	TR-FRET	44.0	18.9	[5]
VH298	FP Assay	288.2	110.4	[6]
MZ1 (PROTAC)	TR-FRET	14.7	6.3	[5]

## Signaling Pathway

**(S,R,R)-VH032** functions by disrupting the normal cellular process of hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ) degradation. Under normoxic (normal oxygen) conditions, HIF-1 $\alpha$  is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. By binding to VHL, **(S,R,R)-VH032** competitively inhibits the VHL/HIF-1 $\alpha$  interaction, leading to the stabilization and accumulation of HIF-1 $\alpha$ , which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.



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VHL/HIF-1α signaling pathway and its inhibition by (S,R,R)-VH032.

## Experimental Protocols

### Synthesis of (S,R,R)-VH032

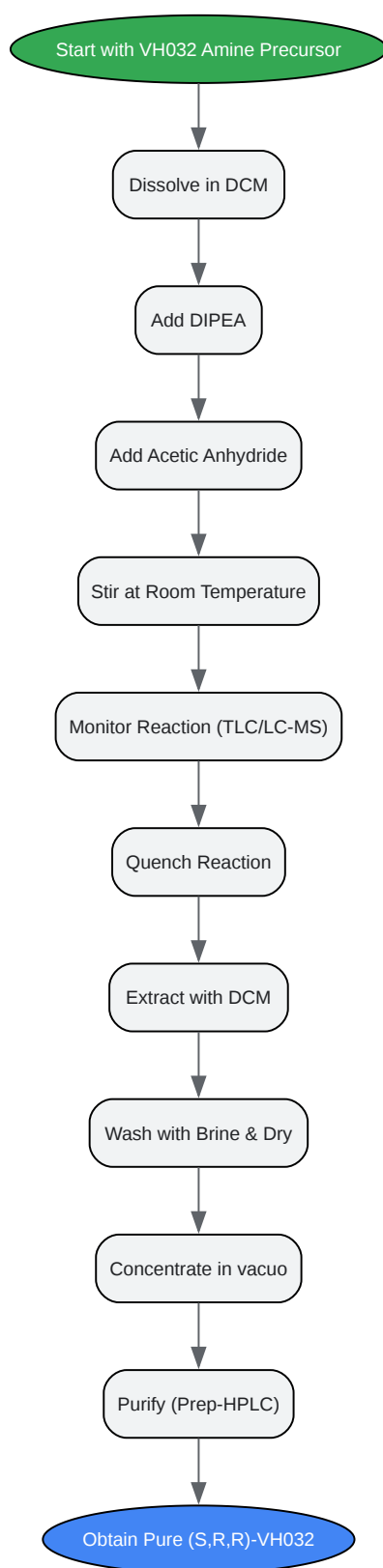
Multiple synthetic routes for **(S,R,R)-VH032** have been reported. A common approach involves the coupling of four key building blocks. A generalized, convergent synthesis is outlined below. This process has been optimized for multi-gram scale synthesis without the need for column chromatography.[7][8]

#### Materials:

- (S)-2-((S)-2-acetamido-3,3-dimethylbutanamido)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (precursor)
- Acetic anhydride (Ac<sub>2</sub>O)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)

#### Procedure:

- Dissolve the VH032 amine precursor in DCM.
- Add DIPEA to the solution.
- Add acetic anhydride dropwise to the reaction mixture at room temperature.
- Stir the reaction for a specified time until completion, monitored by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction with a suitable aqueous solution.
- Extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product, if necessary, by a suitable method such as preparative HPLC to yield pure **(S,R,R)-VH032**. [9]



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General workflow for the synthesis of **(S,R,R)-VH032**.

## VHL Binding Assay (Fluorescence Polarization)

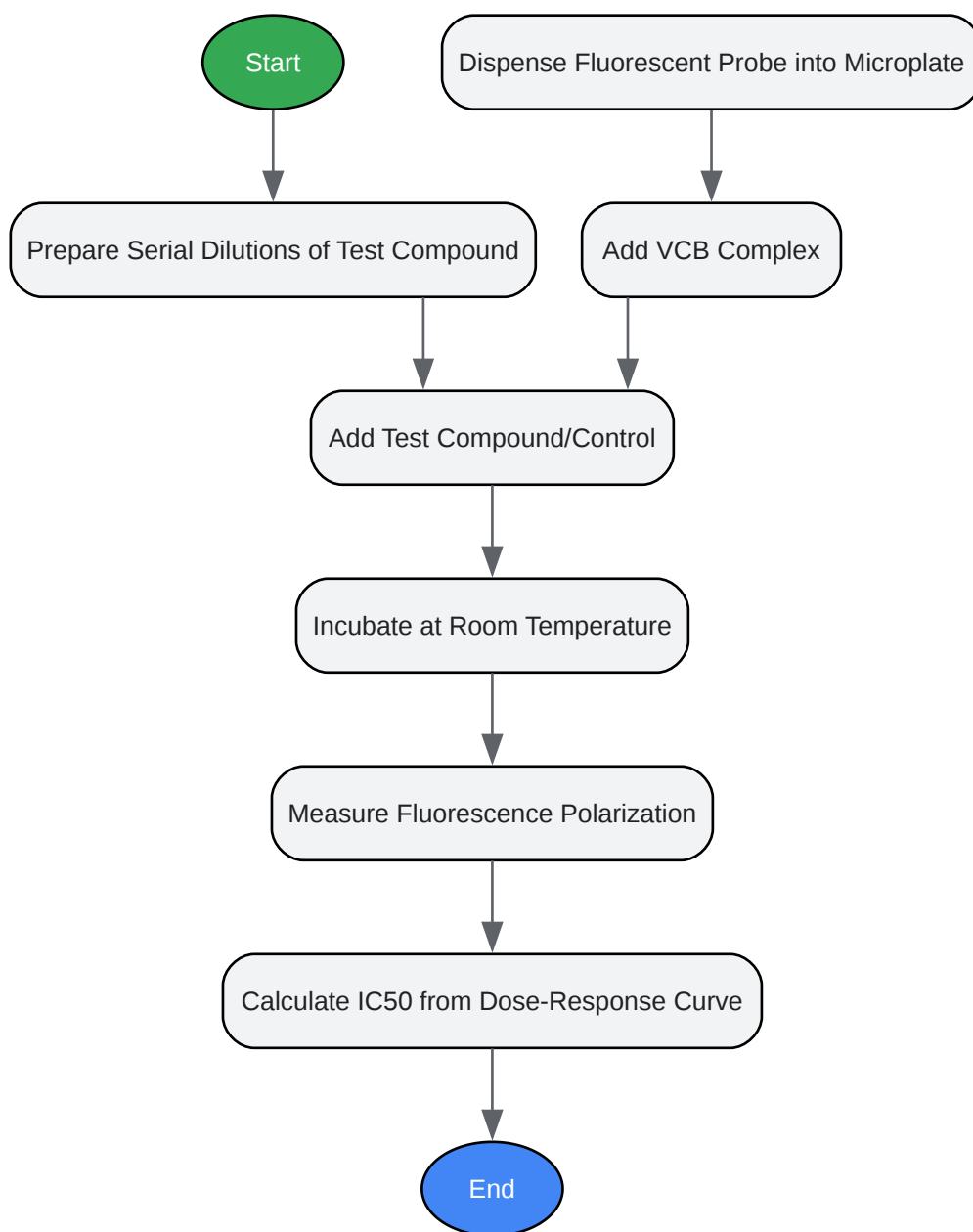
Fluorescence Polarization (FP) is a common method to assess the binding of small molecules to proteins. The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a larger protein.

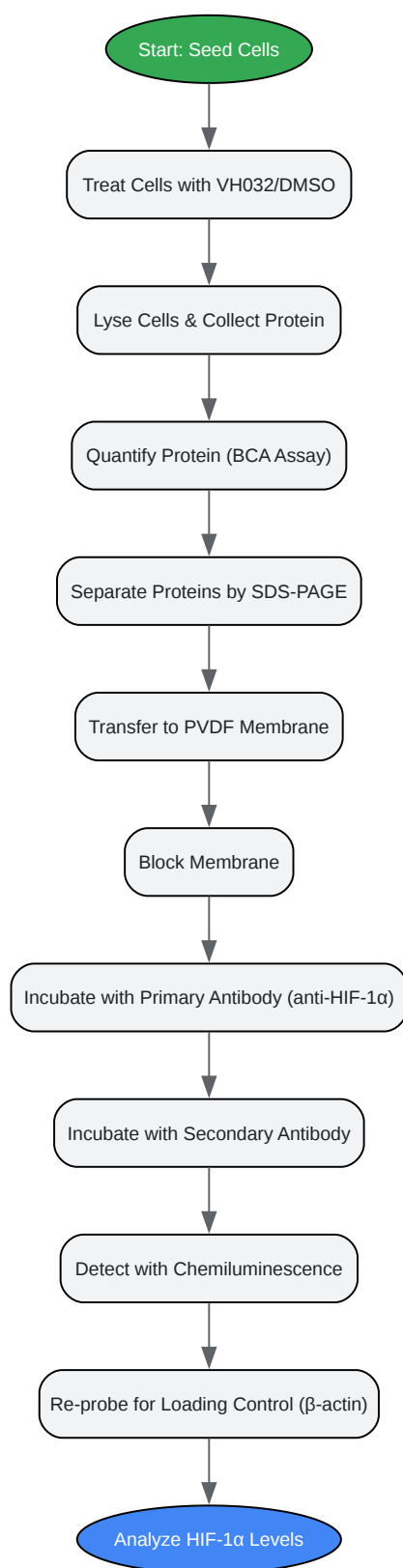
Materials:

- Purified VHL-ElonginB-ElonginC (VCB) complex
- Fluorescently labeled VHL probe (e.g., BODIPY FL VH032)[10]
- Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP, 0.01% BSA)
- **(S,R,R)-VH032** or other test compounds
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of the test compound (e.g., **(S,R,R)-VH032**) in assay buffer.
- In a microplate, add the fluorescent probe at a fixed concentration.
- Add the VCB complex to the wells.
- Add the serially diluted test compound or vehicle control to the wells.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
- Calculate the  $IC_{50}$  value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.





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